![molecular formula C13H16BN3O2 B14153689 4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole CAS No. 375858-06-3](/img/structure/B14153689.png)
4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole is a complex organic compound that features a triazole ring and a boronate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring, followed by the reaction with boronic acid derivatives to introduce the boronate ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The triazole ring can participate in reduction reactions under specific conditions.
Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while substitution reactions on the phenyl ring can yield a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole exerts its effects involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays and drug design . The triazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound shares the boronate ester group but lacks the triazole ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with different substituents on the phenyl ring.
tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: Contains a boronate ester group and a different heterocyclic ring.
Uniqueness
What sets 4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole apart is the combination of the triazole ring and the boronate ester group, which imparts unique chemical properties and reactivity. This combination makes it particularly valuable in applications requiring both stability and reactivity, such as in drug design and material science .
Eigenschaften
CAS-Nummer |
375858-06-3 |
|---|---|
Molekularformel |
C13H16BN3O2 |
Molekulargewicht |
257.10 g/mol |
IUPAC-Name |
4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H16BN3O2/c1-13(2)7-18-14(19-8-13)11-4-3-5-12(6-11)17-9-15-16-10-17/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
UNEQHUBPBMXXPW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)N3C=NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


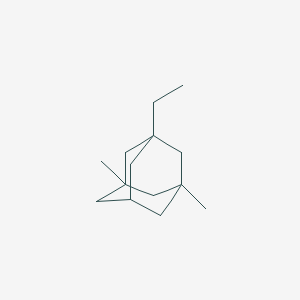
![2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)-](/img/structure/B14153621.png)

![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)
![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14153632.png)
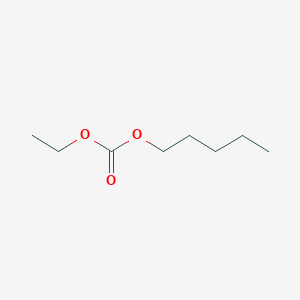
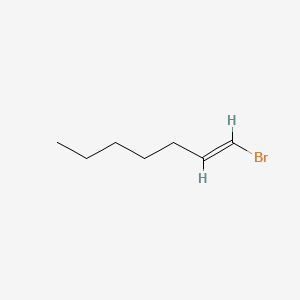
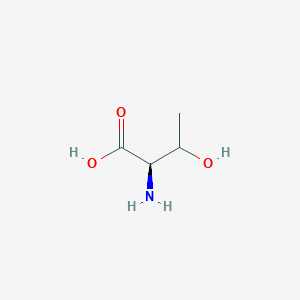
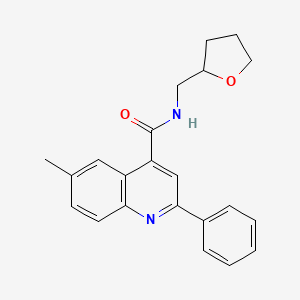
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
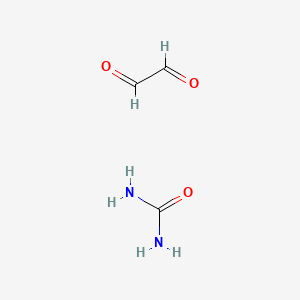
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)
![2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide](/img/structure/B14153692.png)
![3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)
